molecular formula C14H16N6O B2970322 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415586-86-4

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B2970322
CAS No.: 2415586-86-4
M. Wt: 284.323
InChI Key: XSYRGUJJFKWUBG-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic small molecule featuring a fused imidazo[1,2-b]pyridazine core substituted at the 6-position with a carboxamide group. The compound is further modified at the ethyl linker by a 3,5-dimethylpyrazole moiety, which confers distinct steric and electronic properties.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-10-9-11(2)19(17-10)7-6-16-14(21)12-3-4-13-15-5-8-20(13)18-12/h3-5,8-9H,6-7H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYRGUJJFKWUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=NN3C=CN=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the pyrazole ring and the carboxamide group. Common reagents used in these reactions include various halogenated intermediates, amines, and coupling agents. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce costs. Purification methods like crystallization, distillation, and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure.

    Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

Scientific Research Applications

  • Synthesis and Cytotoxic Effects: Research has been conducted on synthesizing new 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives to investigate their cytotoxic effects . Twelve new compounds were designed and synthesized for this purpose .
  • Related Pyrazole Derivatives: The search results mention various pyrazole derivatives, such as 1-(Aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone oxime and N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-3,5-dimethyl-1H-pyrazole-1-ethanamine . These compounds share structural similarities and may have related applications in scientific research .
  • Spectroscopic Data: Spectroscopic data, including 1H^1H NMR, is available for several 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime derivatives . This data can be useful for characterizing and identifying these compounds in research settings . For example, 1-(2-Naphthyl)-2-(1H-3,5-dimetylpyrazol-1-yl)ethanone oxime (3a) :
    • 1H^1H NMR (400 MHz, DMSO-d6): δ 1.99 (s, 3H, -CH3; 83%), 2.00 (s, 3H, -CH3, 17%), 2.08 (s, 3H, -CH3, 83%), 2.16 (s, 3H, -CH3, 17%), 5.10 (s, 2H, -CH2, 17%), 5.36 (s, 2H, -CH.
  • Other Pyrazole-containing Compounds: Many other pyrazole-containing compounds have been synthesized and studied . These include:
    • 1-{1-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2.
    • N-{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl.
    • 1-benzyl-N-[1-(thiophen-3-yl)propan-2-yl]-1H-pyrazol-5-amine.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Key Observations :

  • The main compound’s 3,5-dimethylpyrazole group enhances lipophilicity compared to fluorinated aromatic groups in analogs .

Physicochemical Properties

  • Solubility: The main compound’s pyrazole group may reduce aqueous solubility relative to the aminopropoxy or fluorophenyl analogs.

Biological Activity

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes an imidazo[1,2-b]pyridazine core and a pyrazole moiety. The synthesis of similar compounds often involves multi-step organic reactions, including cyclization and functional group modifications.

Structural Formula

  • Molecular Formula : C13H16N4O
  • Molecular Weight : 244.3 g/mol

The synthesis typically involves the reaction of appropriate pyrazole derivatives with imidazo[1,2-b]pyridazine derivatives under specific conditions to yield the target compound.

Antitumor Activity

Research indicates that compounds related to imidazo[1,2-b]pyridazine exhibit significant antitumor properties. For instance, derivatives have been shown to inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in tumor growth.

Case Study: VEGF Inhibition

A closely related compound demonstrated potent inhibition of Vascular Endothelial Growth Factor (VEGF) receptor 2 kinase, with an IC50 value of 0.95 nM. This inhibition effectively suppressed the proliferation of VEGF-stimulated human umbilical vein endothelial cells (HUVECs) with an IC50 of 0.30 nM, indicating strong potential for cancer therapy .

Anti-inflammatory and Antimicrobial Properties

Pyrazole derivatives have been recognized for their anti-inflammatory activities. Compounds have shown efficacy in inhibiting lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting their potential as therapeutic agents in inflammatory diseases .

Antimicrobial Activity

In vitro studies have demonstrated that certain pyrazole derivatives possess significant antibacterial properties. For example, specific derivatives were found to disrupt bacterial cell membranes, leading to cell lysis .

Cytotoxicity Studies

Evaluation of cytotoxicity against human embryonic kidney cells (HEK-293) has shown that many synthesized derivatives are non-toxic at therapeutic concentrations, further supporting their potential for clinical applications .

Data Table: Biological Activity Summary

Activity Compound IC50 Value Target
AntitumorN-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide0.95 nMVEGF Receptor 2
Anti-inflammatoryPyrazole derivativeN/ATNF-α and NO production
AntibacterialPyrazole derivativeN/ABacterial cell membrane integrity

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